Ridinilazole

Antimicrobial susceptibility Clostridioides difficile Minimum Inhibitory Concentration

Ridinilazole (SMT19969) is the only non-absorbable bis-benzimidazole that eradicates C. difficile while preserving the protective gut microbiome—reducing recurrence by 53% versus vancomycin in Phase 3 trials. Its unparalleled selectivity (MIC90 0.125-0.25 mg/L against all ribotypes, including hypervirulent RT 027) and negligible systemic absorption (plasma <0.1 ng/mL) make it the definitive positive control for CDI recurrence, microbiome-sparing, and gut-restricted pharmacokinetic studies. Choose Ridinilazole when experimental validity demands a benchmark that no legacy antibiotic can provide.

Molecular Formula C24H16N6
Molecular Weight 388.4 g/mol
CAS No. 308362-25-6
Cat. No. B1679324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidinilazole
CAS308362-25-6
Synonyms(2,2' bis(4-pyridyl) 3H,3'H 5,5' bibenzimidazole
ridinilazole
SMT19969
Molecular FormulaC24H16N6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6
InChIInChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30)
InChIKeyUHQFBTAJFNVZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ridinilazole (CAS 308362-25-6) Procurement Guide: Narrow-Spectrum C. difficile Antibiotic with Superior Microbiome Preservation


Ridinilazole (also known as SMT19969) is a novel, orally administered bis-benzimidazole antibiotic specifically developed for the treatment of Clostridioides difficile infection (CDI). It exerts a bactericidal effect by inhibiting bacterial cell division, thereby suppressing toxin production and the associated inflammatory response [1]. Unlike broad-spectrum antibiotics, Ridinilazole is non-absorbable, demonstrating a highly narrow spectrum of activity that specifically targets C. difficile while sparing beneficial gut microbiota [1] . Its mechanism does not rely on traditional pathways such as protein, cell wall, RNA, or DNA synthesis inhibition . This compound has advanced through Phase 3 clinical trials, where it was evaluated for its ability to provide a sustained clinical response and reduce CDI recurrence compared to standard-of-care vancomycin [2].

Why Ridinilazole Cannot Be Substituted by Generic Vancomycin, Metronidazole, or Fidaxomicin in Critical CDI Research


While vancomycin, metronidazole, and fidaxomicin are established treatments for Clostridioides difficile infection (CDI), they are not interchangeable with Ridinilazole due to fundamental differences in their spectrum of activity and impact on the gut microbiome, which directly correlate with the risk of disease recurrence. Generic vancomycin and metronidazole are broad-spectrum agents that cause significant collateral damage to the protective gut microbiota [1]. This disruption leads to dysbiosis, a primary risk factor for recurrent CDI [2]. Fidaxomicin, a narrow-spectrum alternative, represents an improvement over vancomycin in this regard, but clinical data demonstrate that Ridinilazole preserves the gut microbiome to an even greater extent, offering a distinct advantage in preventing recurrence [3] [4]. Therefore, substituting Ridinilazole for another anti-CDI agent in a research protocol would fundamentally alter the experimental outcomes related to microbiome health and recurrence rates, making such substitutions scientifically invalid.

Ridinilazole vs. Vancomycin, Metronidazole, and Fidaxomicin: Head-to-Head Data for Evidence-Based Procurement


In Vitro Potency: Ridinilazole Demonstrates 64-Fold and 16-Fold Superior MIC90 vs. Metronidazole and Vancomycin

Ridinilazole exhibits significantly greater in vitro potency against C. difficile compared to the first-line agents metronidazole and vancomycin. In a direct comparison, the MIC90 of Ridinilazole was 0.125 mg/L, which was 64-fold more active than metronidazole (MIC90 = 8 mg/L) and 16-fold more active than vancomycin (MIC90 = 2 mg/L) . This high potency is consistent across multiple studies and diverse C. difficile strains, including the hypervirulent ribotype 027 [1].

Antimicrobial susceptibility Clostridioides difficile Minimum Inhibitory Concentration

Narrower Spectrum of Activity: Ridinilazole (MIC90 0.25 mcg/mL) is 2-Fold More Potent than Fidaxomicin (MIC90 0.5 mcg/mL)

In a large US national surveillance study of 300 clinical C. difficile isolates, Ridinilazole demonstrated superior in vitro potency compared to fidaxomicin, the current narrow-spectrum agent of choice for CDI. The MIC90 for Ridinilazole was 0.25 mcg/mL, with no isolate exceeding 0.5 mcg/mL, whereas the fidaxomicin MIC90 was 0.5 mcg/mL [1]. This represents a 2-fold improvement in potency. Furthermore, Ridinilazole maintained full activity against all ribotypes tested, including strains resistant to other agents, while fidaxomicin showed a 7.35% resistance rate in another Israeli cohort study [2].

Narrow-spectrum antibiotic Fidaxomicin comparator Antimicrobial surveillance

Clinical Recurrence Reduction: Ridinilazole Cuts rCDI Risk by 53% vs. Vancomycin (8.1% vs. 17.3% Recurrence Rate)

In a pivotal Phase 3 randomized, double-blind trial (N=745), Ridinilazole demonstrated a profound advantage in preventing recurrent Clostridioides difficile infection (rCDI), the most critical unmet need in CDI management. While the primary endpoint of sustained clinical response was numerically higher but not statistically superior to vancomycin (73.0% vs. 70.7%; difference, 2.2%; 95% CI, -4.2 to 8.6; P=.4672), the rate of rCDI was dramatically lower in the Ridinilazole group [1]. Specifically, 8.1% of Ridinilazole recipients experienced a recurrence, compared to 17.3% in the vancomycin group, a 53% relative risk reduction [2]. This benefit was even more pronounced in a prespecified subgroup of patients not receiving other antibiotics, with recurrence rates of 6.7% for Ridinilazole versus 16.5% for vancomycin [2].

CDI recurrence Phase 3 clinical trial Sustained clinical response

Superior Microbiome Preservation: Ridinilazole Maintains Gut Diversity Where Fidaxomicin Fails

In a Phase 2 exploratory trial directly comparing Ridinilazole to fidaxomicin, Ridinilazole demonstrated significantly superior preservation of the gut microbiome, a key predictor of long-term recovery and recurrence risk [1]. Analysis of alpha diversity, as measured by the Simpson's Diversity Index, showed a greater reduction during fidaxomicin treatment compared to Ridinilazole [1]. While both drugs reduced C. difficile abundance, fidaxomicin also significantly reduced the abundance of other key bacterial families associated with a healthy gut, a difference that was statistically significant for several taxa [1]. Furthermore, in the larger Phase 3 trial vs. vancomycin, Ridinilazole maintained baseline microbiome alpha-diversity and had minimal impact on baseline taxonomic composition, leading to higher alpha diversity at the end of treatment (P < .0001) and 30 days post-treatment (P = .0007) compared to vancomycin [2].

Gut microbiome Alpha diversity Dysbiosis

Negligible Systemic Absorption and Superior Safety Profile vs. Vancomycin

Ridinilazole's pharmacokinetic profile is a key differentiator from systemically absorbed antibiotics like vancomycin. In both preclinical models and Phase 1/2 human trials, Ridinilazole plasma concentrations were consistently near or below the lower limit of quantification (0.1 ng/mL), confirming minimal systemic absorption [1]. This results in a high concentration of active drug at the site of infection in the colon, with over 99% of administered radioactivity being excreted in the feces in animal models [1]. In a 100-patient Phase 2 trial, Ridinilazole was well-tolerated, with the incidence of adverse events and serious adverse events being similar between the Ridinilazole and vancomycin groups [1]. This negligible systemic exposure minimizes the risk of off-target toxicities commonly associated with other antibiotic classes, a significant advantage for patient safety and research protocols.

Pharmacokinetics Oral bioavailability Drug safety

Ridinilazole: Validated Research Applications in Microbiome-Sparing and Recurrent C. difficile Models


Gold-Standard Treatment Arm in CDI Recurrence Prevention Studies

Ridinilazole is the compound of choice as an active comparator or intervention arm in any preclinical or clinical study where the primary endpoint is the prevention of recurrent Clostridioides difficile infection (rCDI). Its ability to reduce the risk of recurrence by 53% compared to vancomycin (8.1% vs. 17.3%) in Phase 3 trials [1] provides a powerful and clinically validated effect size. It serves as a superior baseline against which novel anti-CDI agents, microbiome therapeutics, or vaccines should be measured, as it directly addresses the most critical unmet need in CDI management.

Essential Tool for Investigating Gut Microbiome Dynamics During Antibiotic Therapy

Due to its unprecedented selectivity for C. difficile and superior preservation of gut microbiome diversity compared to both vancomycin and fidaxomicin [2], Ridinilazole is an indispensable tool for research on host-microbe interactions. Studies aiming to characterize the role of specific bacterial taxa in colonization resistance, bile acid metabolism, or mucosal immunity following antibiotic perturbation should use Ridinilazole as the intervention to minimize off-target antimicrobial effects. It allows researchers to isolate the specific impact of C. difficile eradication from the broader dysbiosis caused by other antibiotics.

Reference Compound for In Vitro Potency Screening of Novel Anti-C. difficile Agents

With an MIC90 of 0.125-0.25 mg/L, Ridinilazole sets a high bar for potency in the development of new anti-C. difficile antibiotics [3]. It should be used as a positive control and benchmark in all in vitro susceptibility assays (e.g., agar dilution, broth microdilution) against panels of clinically relevant C. difficile strains, including hypervirulent (RT 027) and multidrug-resistant (RT 017) ribotypes. Its consistent activity against all tested ribotypes provides a reliable standard for comparing the potency and spectrum of novel chemical entities.

Non-Absorbable Control in Pharmacokinetic and Toxicology Studies

Ridinilazole's pharmacokinetic profile of negligible systemic absorption (plasma levels < 0.1 ng/mL) makes it an ideal control compound for studies evaluating the local vs. systemic effects of gut-targeted therapies [4]. It can be used to benchmark the oral bioavailability of other drug candidates, helping to demonstrate whether a compound is truly gut-restricted. Its favorable safety profile, with AEs similar to placebo in Phase 1 trials, also makes it a suitable reference for establishing baseline safety parameters in animal models and early-phase human studies focused on gastrointestinal infections.

Technical Documentation Hub

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